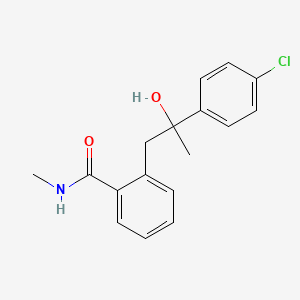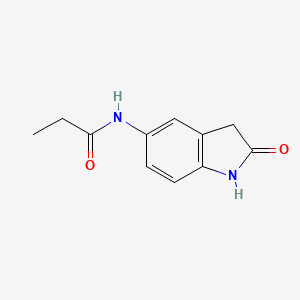
N-(2-oxoindolin-5-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxoindolin-5-yl)propionamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-oxoindolin-5-yl)propionamide can be synthesized through a reaction between propionic acid and 5-aminoindolin-2-one. The reaction typically involves the use of a general procedure where propionic acid is reacted with 5-aminoindolin-2-one to yield the desired compound as a white solid with a yield of approximately 45.7% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the reaction of appropriate starting materials under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)propionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: While its industrial applications are still being explored, it holds promise for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-oxoindolin-5-yl)propionamide involves its interaction with molecular targets involved in cellular apoptotic pathways. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This process involves the regulation of proteins such as BIM, BAX, Bcl-2, p53, and XIAP, which play crucial roles in the apoptotic machinery .
Comparison with Similar Compounds
N-(2-oxoindolin-5-yl)propionamide can be compared with other similar compounds, such as:
N-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides: These compounds have shown potent anticancer activity and have been evaluated for their efficacy against breast cancer cell lines.
2-oxoindoline-based acetohydrazides: These compounds have demonstrated notable cytotoxicity toward various cancer cell lines and have been studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific molecular structure and its ability to induce apoptosis through the activation of procaspase-3, making it a promising candidate for further development as an anticancer agent.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)propanamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-10(14)12-8-3-4-9-7(5-8)6-11(15)13-9/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
HHYYCDSLDUDUBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





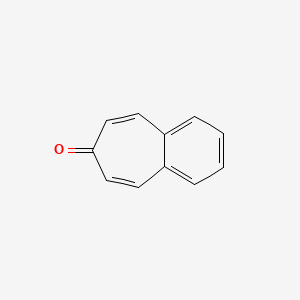
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)

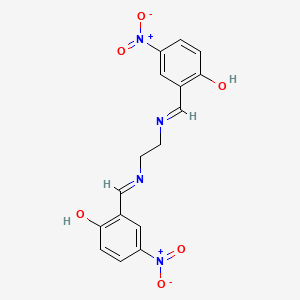


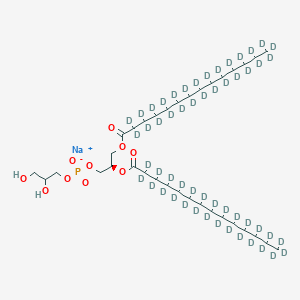

![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)
